REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]1=[O:9].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(N(CC)CC)C>[CH2:10]([NH:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]1=[O:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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NC1C(NC(CC1)=O)=O
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Name
|
|
Quantity
|
0.4 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
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1.5 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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It was then evaporated
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Type
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EXTRACTION
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Details
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the solution extracted twice with 40 ml ethyl acetate each
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Type
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WASH
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Details
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The organic phases were washed with 50 ml each of distilled water and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel with a mixture of ethyl acetate/cyclohexane (2/1)
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Type
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ADDITION
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Details
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containing 1% triethylamine as eluent
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1C(NC(CC1)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |